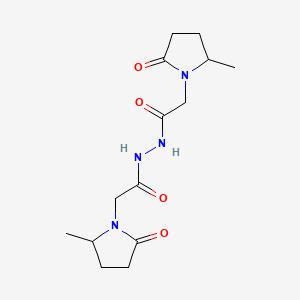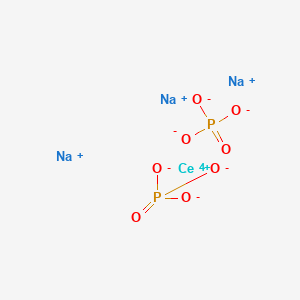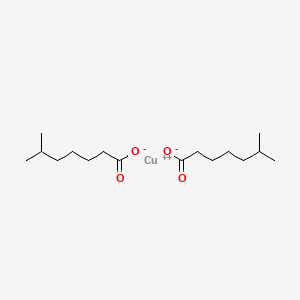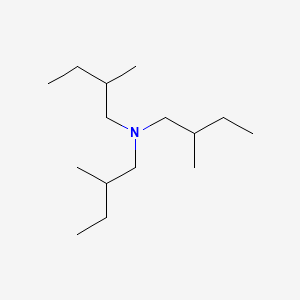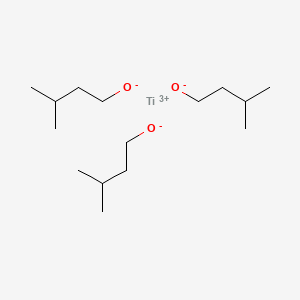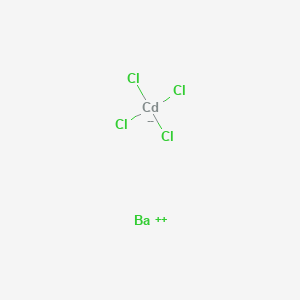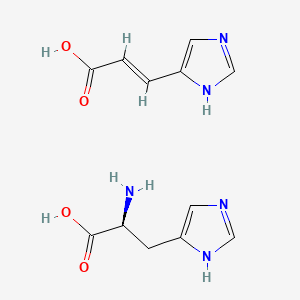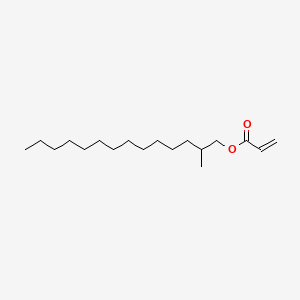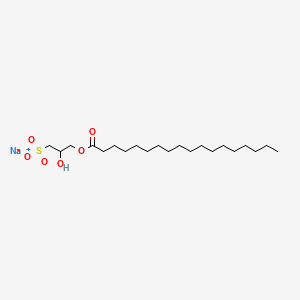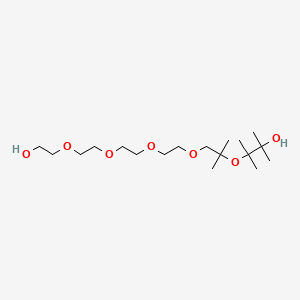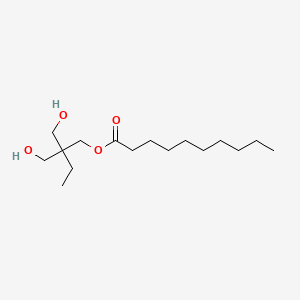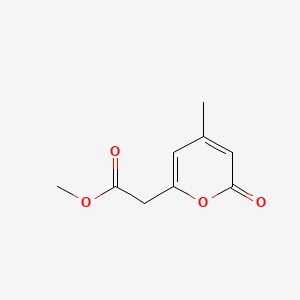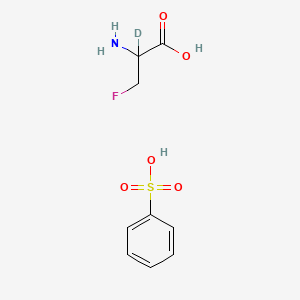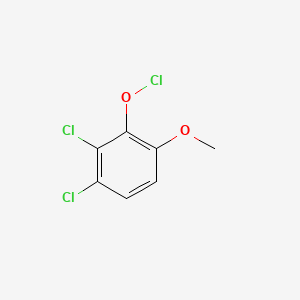
2,3-Dichloro-6-methoxyphenyl hypochlorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-6-methoxyphenyl hypochlorite is an organic compound with the molecular formula C7H5Cl3O2. It is a chlorinated phenyl hypochlorite derivative, characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-methoxyphenyl hypochlorite typically involves the chlorination of 2,3-dichloro-6-methoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as sodium hypochlorite or chlorine gas. The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-6-methoxyphenyl hypochlorite undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can hydrolyze to form 2,3-dichloro-6-methoxyphenol and hypochlorous acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the phenyl ring.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 2,3-dichloro-6-methoxyphenol and hypochlorous acid.
Applications De Recherche Scientifique
2,3-Dichloro-6-methoxyphenyl hypochlorite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for chlorination and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of hypochlorite.
Medicine: Explored for its potential use in disinfectants and antiseptics.
Industry: Utilized in the production of various chlorinated organic compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-6-methoxyphenyl hypochlorite involves the release of hypochlorous acid upon hydrolysis. Hypochlorous acid is a strong oxidizing agent that can disrupt cellular components, leading to antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-6-methoxyphenol: A precursor in the synthesis of 2,3-Dichloro-6-methoxyphenyl hypochlorite.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated compound with oxidizing properties.
Sodium hypochlorite: A common chlorinating agent used in similar reactions
Uniqueness
Its ability to release hypochlorous acid upon hydrolysis makes it particularly useful as an oxidizing and antimicrobial agent .
Propriétés
Numéro CAS |
108544-90-7 |
|---|---|
Formule moléculaire |
C7H5Cl3O2 |
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
(2,3-dichloro-6-methoxyphenyl) hypochlorite |
InChI |
InChI=1S/C7H5Cl3O2/c1-11-5-3-2-4(8)6(9)7(5)12-10/h2-3H,1H3 |
Clé InChI |
QRPGWRSNURPFBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Cl)Cl)OCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


